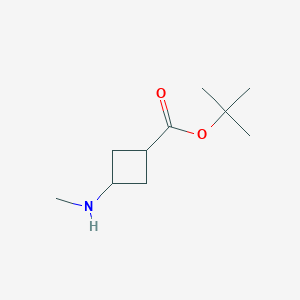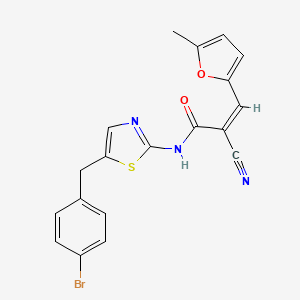
6-Bromo-3-iodo-2-nitroanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-iodo-2-nitroanisole, also known as 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene, is a chemical compound . It has a molecular weight of 357.93 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-bromo-4-iodo-2-methoxy-3-nitrobenzene . The InChI code is 1S/C7H5BrINO3/c1-13-7-4(8)2-3-5(9)6(7)10(11)12/h2-3H,1H3 .Wissenschaftliche Forschungsanwendungen
Multinuclear Magnetic Resonance Spectroscopy Studies
The study of substituted anisoles, including those with nitro groups and halogen substituents, through multinuclear magnetic resonance spectroscopy provides valuable insights into their electronic structures and molecular interactions. Such analyses contribute to the understanding of substituent effects on resonance interactions and chemical shifts in aromatic compounds. This knowledge is crucial for the design and synthesis of new materials and molecules with desired electronic properties (Pandiarajan et al., 1994).
Atmospheric Chemistry and Climate Modeling
Halogenated anisoles and related compounds play a significant role in atmospheric chemistry, particularly in the marine boundary layer where they can influence the formation and reactivity of halogen radicals. Studies involving the modeling of bromine and iodine chemistry in the atmosphere highlight the importance of these compounds in understanding and predicting climate dynamics and ozone depletion processes. The insights gained from such research can inform strategies to mitigate environmental impacts and enhance climate models (Saiz‐Lopez et al., 2005), (Ordóñez et al., 2011).
Organic Synthesis and Chemical Reactions
Research into the nitration and halogenation reactions of anisoles, including those with specific substituents like iodine and bromine, contributes to the field of organic synthesis. These reactions are fundamental for the development of novel organic compounds, pharmaceuticals, and materials. Understanding the reactivity, selectivity, and mechanism of these reactions can lead to more efficient and sustainable synthetic methods (Butler & Sanderson, 1975).
Material Science and Semiconductor Research
Halogenated nitroanisoles and their derivatives find applications in material science, particularly in the development of semiconducting polymers and organic photovoltaic devices. The specific electronic properties imparted by the halogen and nitro groups can be harnessed to control phase separation, crystallization, and electronic interactions in semiconducting materials. This research has implications for the advancement of solar energy technologies and electronic devices (Liu et al., 2012).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-bromo-4-iodo-2-methoxy-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO3/c1-13-7-4(8)2-3-5(9)6(7)10(11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGWNECTWXXDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2714289.png)
![2-{[(2-Fluorophenyl)methoxy]methyl}oxirane](/img/structure/B2714291.png)
![4-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2714292.png)
![1,3-dimethyl-1H,2H,5H-pyrazolo[3,4-d][1,3]thiazol-5-imine](/img/structure/B2714293.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2714297.png)
![2-Chloro-N-(2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)acetamide](/img/structure/B2714300.png)

![N-(4-acetylphenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2714306.png)



![3-(furan-2-yl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B2714311.png)
![1,6,7,8-tetramethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714312.png)
